molecular formula C15H18N2O4S B14885004 (2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid

(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid

Cat. No.: B14885004
M. Wt: 322.4 g/mol
InChI Key: QYZLKQWVLBQWHR-BQYQJAHWSA-N
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Description

2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino]-4-oxo-, (2E)- is a complex organic compound with a unique structure that includes a butenoic acid backbone and a hexahydrocycloocta[b]thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino]-4-oxo-, (2E)- typically involves multi-step organic reactions. The process begins with the preparation of the hexahydrocycloocta[b]thienyl intermediate, which is then coupled with the butenoic acid moiety under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts and various protecting groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino]-4-oxo-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino]-4-oxo-, (2E)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Crotonic acid: A simpler butenoic acid derivative with similar structural features.

    Isocrotonic acid: Another isomer of butenoic acid with different spatial arrangement.

    3-butenoic acid: A related compound with a different position of the double bond.

Uniqueness

2-butenoic acid, 4-[[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino]-4-oxo-, (2E)- is unique due to its complex structure and the presence of the hexahydrocycloocta[b]thienyl group, which imparts distinct chemical and biological properties compared to simpler butenoic acid derivatives.

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

(E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C15H18N2O4S/c16-14(21)13-9-5-3-1-2-4-6-10(9)22-15(13)17-11(18)7-8-12(19)20/h7-8H,1-6H2,(H2,16,21)(H,17,18)(H,19,20)/b8-7+

InChI Key

QYZLKQWVLBQWHR-BQYQJAHWSA-N

Isomeric SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)/C=C/C(=O)O)C(=O)N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C=CC(=O)O)C(=O)N

Origin of Product

United States

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